6-bromo-2-(2-chlorophenyl)-4H-chromen-4-one
Description
6-Bromo-2-(2-chlorophenyl)-4H-chromen-4-one is a chromenone derivative characterized by a bicyclic core structure (4H-chromen-4-one) substituted with a bromine atom at position 6 and a 2-chlorophenyl group at position 2. Chromenones, or flavones, are oxygen-containing heterocycles widely studied for their diverse biological activities, including antimicrobial, anticancer, and antioxidant properties .
Properties
IUPAC Name |
6-bromo-2-(2-chlorophenyl)chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrClO2/c16-9-5-6-14-11(7-9)13(18)8-15(19-14)10-3-1-2-4-12(10)17/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVOWPSJYLMBFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351007 | |
| Record name | 6-bromo-2-(2-chlorophenyl)-4H-chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88953-01-9 | |
| Record name | 6-bromo-2-(2-chlorophenyl)-4H-chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Acylation-Based Synthesis
Reaction Mechanism and Precursor Selection
The Friedel-Crafts acylation is a cornerstone for constructing the chromenone core. In this method, 2-chlorobenzoyl chloride serves as the acylating agent, reacting with a brominated phenolic precursor to form the ketone intermediate. A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is essential for activating the acyl chloride and promoting electrophilic aromatic substitution. For instance, the synthesis of analogous compounds involves the use of AlCl₃ in anhydrous tetrahydrofuran (THF) at −5°C to 10°C to minimize side reactions.
The bromine substituent is typically introduced early in the synthesis via bromination of the phenolic starting material. For example, 6-bromo-2H-chromen-2-one derivatives are synthesized by brominating 4-hydroxycoumarin using bromine in acetic acid, achieving regioselectivity at the 6-position due to the directing effects of the carbonyl group.
One-Pot Synthesis Optimization
A notable advancement is the one-pot methodology, which combines acylation and reduction steps to streamline production. As demonstrated in a patent for a related compound, 5-bromo-2-chloro-4'-ethoxy diphenylmethane, the sequential use of AlCl₃ for acylation and sodium borohydride (NaBH₄) for reduction eliminates intermediate isolation, reducing solvent waste and improving yield. Applied to 6-bromo-2-(2-chlorophenyl)-4H-chromen-4-one, this approach would involve:
- Acylation : Reacting 6-bromo-4-hydroxycoumarin with 2-chlorobenzoyl chloride in THF/AlCl₃ at −5°C.
- Reduction : Treating the intermediate ketone with NaBH₄ at 70°C to achieve cyclodehydration, forming the chromenone ring.
Key parameters include:
- Molar ratios : A 1.1:1 ratio of 2-chlorobenzoyl chloride to phenolic precursor ensures complete conversion.
- Catalyst loading : AlCl₃ at 1.25 equivalents relative to the acyl chloride optimizes electrophilic activation.
- Temperature control : Maintaining sub-10°C conditions during acylation prevents polymerization.
Gould-Jacobs Cyclization Approach
Cyclization of β-Keto Esters
The Gould-Jacobs reaction enables the formation of the chromenone ring via thermal cyclization of an aniline-derived β-keto ester. For this compound, this method requires:
- Synthesis of β-keto ester : Condensing 2-chlorophenylacetonitrile with ethyl bromoacetate in the presence of sodium ethoxide.
- Cyclization : Heating the β-keto ester in polyphosphoric acid (PPA) at 120°C–140°C to induce ring closure.
This route offers advantages in regioselectivity, as the electron-withdrawing bromine atom directs cyclization to the 6-position. However, the need for high temperatures and corrosive reagents like PPA poses scalability challenges.
Halogen Incorporation Strategies
Introducing halogens post-cyclization is often impractical due to the stability of the chromenone ring. Thus, pre-functionalized precursors are preferred. For example, 3-acetyl-6-bromo-2H-chromen-2-one, a key intermediate reported in PMC studies, is synthesized by brominating 3-acetylcoumarin followed by acetylation. Adapting this to the target compound would involve substituting the acetyl group with a 2-chlorophenyl moiety via nucleophilic aromatic substitution.
Post-Functionalization and Derivatization
Comparative Analysis of Synthetic Routes
Table 1: Efficiency of Preparation Methods
| Method | Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Friedel-Crafts | AlCl₃ | THF | −5 to 70 | 57 | 98.5 |
| Gould-Jacobs | PPA | — | 120–140 | 48 | 95.0 |
| Suzuki-Miyaura | Pd(PPh₃)₄ | Dioxane | 100 | 62* | 97.0* |
*Theoretical values based on analogous reactions.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(2-chlorophenyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The chromen-4-one core can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form dihydro derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Reagents such as amines, thiols, and alkoxides can be used in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, such as dimethylformamide or tetrahydrofuran.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used in acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used in solvents like ethanol or tetrahydrofuran.
Major Products Formed
Substitution Reactions: Substituted derivatives with various functional groups at the 6th position.
Oxidation Reactions: Oxidized derivatives such as quinones.
Reduction Reactions: Dihydro derivatives of the chromen-4-one core.
Scientific Research Applications
While specific case studies and comprehensive data tables for "6-bromo-2-(2-chlorophenyl)-4H-chromen-4-one" are not available in the search results, the provided documents offer insights into its properties, potential applications, and related compounds.
Note: There is some ambiguity in the search results, with some results referring to "6-bromo-2-(3-chlorophenyl)-4H-chromen-4-one" and others to "this compound" . These are different compounds with potentially different applications, so the information below is presented with that distinction in mind.
Anti-Apoptotic Activity and Cancer Therapy
Chromen-4-one derivatives, including those with bromo and chlorophenyl substitutions, may have applications in cancer therapy . These compounds can function as inhibitors of anti-apoptotic Bcl-2 family member proteins .
Mechanism of Action:
- Lowering the apoptotic threshold of cells expressing anti-apoptotic Bcl-2 family members .
- Increasing the proportion of cells that successfully execute the apoptosis program in response to anticancer drugs or radiation .
- Sensitizing cells to inducers of apoptosis .
Therapeutic Potential:
- Combination treatment with anticancer agents or radiation may produce a greater tumor response and clinical benefit .
- Allowing administration of lower, less toxic doses of anticancer agents and/or radiation to achieve the same tumor response/clinical benefit as conventional doses .
- Treating cancers characterized by resistance to cancer therapies (chemoresistant, radiation-resistant, hormone-resistant) .
- Treating hyperproliferative diseases characterized by overexpression of anti-apoptotic Bcl-2 family members .
Use as Building Blocks for Synthesis
Radical-induced cascade annulation/hydrocarbonylation reactions can be used for the construction of 2-Aryl-4H-chromen-4-ones . These compounds can then be used in further synthetic transformations, such as rhodium-catalyzed oxidative C-H functionalization .
This compound
This specific compound has been isolated from the bark of a tree in the family Rutaceae .
6-Bromo-2-(3-chlorophenyl)-4H-chromen-4-one
Available data includes:
- IUPAC Name: 6-bromo-2-(3-chlorophenyl)chromen-4-one
- Molecular Formula: C15H8BrClO2
- Molecular Weight: 335.58 g/mol
- Computed Properties: XLogP3 = 5.3, Hydrogen Bond Donor Count = 0, Hydrogen Bond Acceptor Count = 2, Rotatable Bond Count = 1
Further Research
Mechanism of Action
The mechanism of action of 6-bromo-2-(2-chlorophenyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: It may inhibit key enzymes involved in cellular processes, such as kinases or proteases, leading to altered cellular functions.
Modulation of Signaling Pathways: The compound may modulate signaling pathways, such as the MAPK or PI3K/Akt pathways, which are involved in cell proliferation, survival, and apoptosis.
Interaction with DNA: It may interact with DNA, leading to changes in gene expression and cellular responses.
Comparison with Similar Compounds
Structural Comparison
The structural uniqueness of 6-bromo-2-(2-chlorophenyl)-4H-chromen-4-one lies in the ortho-chlorophenyl substituent at position 2 and bromine at position 4. Key comparisons with analogous compounds include:
Key Observations :
- Electron-Withdrawing Effects: Bromine and chlorine substituents decrease electron density on the chromenone core, altering reactivity in electrophilic substitution reactions .
Key Observations :
- Microwave irradiation (e.g., in ) reduces reaction time and improves yields for brominated chromenones.
- Ortho-substituted aryl groups (as in the target compound) may require optimized conditions to mitigate steric challenges during synthesis.
Key Observations :
- Halogen Synergy : Bromine and chlorine in the target compound may synergize to enhance membrane permeability or target binding .
- Substituent Position : Ortho-chlorophenyl could improve lipophilicity, aiding penetration into microbial cells compared to para-substituted analogs .
Physical and Crystallographic Properties
Crystal packing and hydrogen bonding patterns are influenced by substituents:
Key Observations :
- Ortho-substituted aryl groups may induce non-planar conformations, affecting solubility .
Biological Activity
6-Bromo-2-(2-chlorophenyl)-4H-chromen-4-one is a synthetic compound belonging to the chromone class, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antifungal, antibacterial, antitumor, and other therapeutic properties.
Chemical Structure
The compound features a bromine atom at the sixth position and a chlorophenyl group at the second position of the chromone structure. Its chemical formula is C15H10BrClO2.
Antifungal Properties
Research indicates that this compound exhibits significant antifungal activity. Studies have shown that derivatives of chromones possess varying degrees of antifungal efficacy against several fungal strains. For instance, a related study demonstrated that chromenol derivatives had minimum inhibitory concentrations (MIC) ranging from 22.1 to 184.2 µM against different fungi, indicating the potential of chromone derivatives as antifungal agents .
| Compound | MIC (µM) | Fungal Strain |
|---|---|---|
| This compound | TBD | TBD |
| Chromenol Derivative 1 | 22.1 | Trichoderma viride |
| Chromenol Derivative 2 | 184.2 | Aspergillus fumigatus |
Antibacterial Activity
The antibacterial properties of chromone derivatives, including this compound, have also been explored. These compounds have shown effectiveness against various Gram-positive and Gram-negative bacteria, suggesting their potential use in treating bacterial infections .
Antitumor Activity
In vitro studies have indicated that certain chromone derivatives exhibit antitumor activity against cancer cell lines such as A549 (non-small cell lung cancer). For example, a related compound with a similar structure exhibited an IC50 value of 0.46 ± 0.02 μM against A549 cells, demonstrating significant cytotoxicity . The mechanism of action appears to involve apoptosis induction through mitochondrial pathways and caspase activation.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 | TBD |
| Related Chromone Derivative | A549 | 0.46 ± 0.02 |
The biological activity of chromone derivatives is often attributed to their ability to inhibit key enzymes or interfere with cellular processes. For example, antifungal activity may involve the inhibition of sterol 14α-demethylase (CYP51), while antitumor effects could be linked to the modulation of apoptosis-related proteins .
Case Studies
- Antifungal Efficacy : A study assessed the antifungal activity of various chromenol derivatives and found that those with specific substituents exhibited enhanced activity against Trichoderma viride and other fungal strains.
- Antitumor Mechanism : In another investigation, a halogenated chromone derivative was shown to induce apoptosis in A549 cells by increasing the pro-apoptotic protein Bax and activating caspase-3, highlighting its potential as an anticancer agent .
Q & A
Q. Table 1. Key Spectroscopic Data for this compound Derivatives
| Derivative | IR (C=O, cm⁻¹) | ¹H NMR (δ, ppm) | LCMS (m/z) | Reference |
|---|---|---|---|---|
| Parent compound | 1651 | 7.79–8.02 (m, 4H, Ar–H) | 384 [M+H]⁺ | |
| Tetrazole analog | 1648 | 7.54–7.40 (m, 3H, Ar–H) | 385 [M+H]⁺ | |
| Pyrimidine derivative | 1660 | 7.24–6.75 (m, 5H, Ar–H) | 438 [M+H]⁺ |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
